molecular formula C12H15NO B1492466 trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol CAS No. 2144261-03-8

trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol

Cat. No. B1492466
CAS RN: 2144261-03-8
M. Wt: 189.25 g/mol
InChI Key: CKDWYEVYXYJYNO-VXGBXAGGSA-N
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Description

Synthesis Analysis

The synthesis of 2,3-dihydroindole derivatives, which are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties, usually involves the direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles has been proposed . Three methods were proposed for the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .


Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-indol-1-yl is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C8H9N/c1-2-4-8-7(3-1)5-6-9-8/h1-4,9H,5-6H2 .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

Mechanism of Action

The mechanism of action of indole derivatives is diverse and depends on the specific derivative and its biological target. For example, some indole derivatives have been identified as promising structures interacting with RCAR/ (PYR/PYL) receptor proteins .

Future Directions

The future directions for research on trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol and similar compounds could include further exploration of their biological activities and potential therapeutic applications. For example, the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties has been proposed .

properties

IUPAC Name

(1R,2R)-2-(2,3-dihydroindol-1-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-12-6-5-11(12)13-8-7-9-3-1-2-4-10(9)13/h1-4,11-12,14H,5-8H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDWYEVYXYJYNO-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N2CCC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1N2CCC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol
Reactant of Route 2
trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol
Reactant of Route 3
trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol
Reactant of Route 4
trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol
Reactant of Route 5
trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol
Reactant of Route 6
trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol

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